molecular formula C14H20O2 B12066289 2-(2-(Cyclohexyloxy)phenyl)ethanol

2-(2-(Cyclohexyloxy)phenyl)ethanol

Cat. No.: B12066289
M. Wt: 220.31 g/mol
InChI Key: OHCDIWBYZHQEHZ-UHFFFAOYSA-N
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Description

2-(2-(Cyclohexyloxy)phenyl)ethanol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound features a phenyl ring substituted with a cyclohexyloxy group and an ethanol moiety. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-(Cyclohexyloxy)phenyl)ethanol involves the Williamson Ether Synthesis. This reaction typically involves the nucleophilic substitution of an alkoxide ion with an alkyl halide . For example, cyclohexanol can be reacted with phenyl ethyl bromide in the presence of a strong base like sodium hydride to form the desired ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

2-(2-(Cyclohexyloxy)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Cyclohexyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Cyclohexyloxy)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-(2-cyclohexyloxyphenyl)ethanol

InChI

InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2

InChI Key

OHCDIWBYZHQEHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=CC=C2CCO

Origin of Product

United States

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